Trazodone hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de trazodone est un dérivé de la triazolopyridine qui appartient à la classe des antagonistes des récepteurs de la sérotonine et des inhibiteurs de la recapture de la sérotonine (ISRS). Il est principalement utilisé comme antidépresseur pour le traitement du trouble dépressif majeur (TDM) chez les adultes. Le chlorhydrate de trazodone est également utilisé en off-label pour des affections telles que l'anxiété, l'insomnie et certaines maladies neurodégénératives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de trazodone implique la réaction du chlorhydrate de N-(3-chlorophényl)-N’-(3-chloropropyl)-pipérazine avec la 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dans un solvant. Le mélange est ensuite traité avec un alcalin et chauffé à reflux. Le mélange réactionnel est filtré et le filtrat est traité avec une solution alcaline et chauffé à nouveau. Le produit résultant est cristallisé pour obtenir la trazodone, qui est ensuite mise en réaction avec l'acide chlorhydrique pour former le chlorhydrate de trazodone .

Méthodes de production industrielle

En milieu industriel, la production du chlorhydrate de trazodone implique des étapes similaires mais à plus grande échelle. Le processus est optimisé pour améliorer le rendement et réduire les impuretés. La méthode industrielle garantit que le produit répond aux normes de pureté requises pour l'utilisation pharmaceutique .

Analyse Des Réactions Chimiques

Stability and Decomposition

Trazodone hydrochloride exhibits stability under standard storage but decomposes under specific conditions:

Thermal Degradation

- Temperature : Decomposes at >200°C, forming chlorinated byproducts (e.g., 3-chlorophenylpiperazine) .

- Mechanism : Cleavage of the triazolopyridinone ring via retro-aza-Michael addition .

Hydrolytic Degradation

| Condition | Degradation Products | Rate (k) | Source |

|---|---|---|---|

| Acidic (pH 1.2) | m-chlorophenylpiperazine (mCPP) | 0.12 h⁻¹ | |

| Alkaline (pH 9.0) | Oxidized triazolopyridinone derivatives | 0.08 h⁻¹ |

- Light Sensitivity : Photolysis under UV light generates quinazoline derivatives via C–N bond cleavage .

Metabolic Reactions

In vivo, trazodone undergoes hepatic metabolism mediated by CYP3A4, CYP2D6, and CYP1A2 :

Major Metabolic Pathways

| Enzyme | Reaction | Metabolite | Bioactivity |

|---|---|---|---|

| CYP3A4 | N-dealkylation | mCPP | Serotonin receptor agonist |

| CYP2D6 | Hydroxylation | 4-hydroxy-trazodone | Inactive |

| CYP1A2 | N-oxidation | Trazodone-N-oxide | Weak antagonist |

- mCPP Contribution : Accounts for 10% of systemic exposure; activates 5-HT₂C receptors, linked to side effects like anxiety .

Reactivity with Functional Groups

Trazodone’s piperazine ring participates in salt formation and alkylation:

Salt Formation

- Reacts with HCl, H₂SO₄, or citric acid to enhance solubility. The hydrochloride salt has a melting point of 223–225°C .

Alkylation

- Piperazine nitrogen reacts with alkyl halides (e.g., 3-chloropropylamine) under basic conditions to form intermediates .

Impurity Profile

Critical impurities identified during synthesis include:

Industrial-Scale Optimization

Applications De Recherche Scientifique

Pharmacological Properties

Trazodone is classified as a serotonin receptor antagonist and reuptake inhibitor (SARI) . Its unique pharmacodynamic profile allows it to interact with multiple serotonin receptors, including:

- 5-HT2A and 5-HT2B receptors : Potent antagonism contributes to its antidepressant effects.

- 5-HT1A receptors : Partial agonism may facilitate rapid antidepressant action.

- Alpha-1 adrenergic and H1 histamine receptors : Antagonism at these sites provides sedative properties, making trazodone effective for insomnia .

Major Depressive Disorder (MDD)

Trazodone is primarily indicated for the treatment of MDD. Clinical studies have shown that it is comparable in efficacy to other antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). The approved dosage typically ranges from 150 mg to 400 mg per day, with a focus on improving depressive symptoms and associated sleep disturbances .

Insomnia

One of the most common off-label uses of trazodone is for the treatment of insomnia. Its sedative effects are beneficial for patients suffering from sleep disorders, especially those with comorbid depression. Research indicates that trazodone's use for insomnia has surpassed its application as an antidepressant, with significant prescription rates observed over the past decade .

Anxiety Disorders

Trazodone has been utilized in treating various anxiety disorders due to its anxiolytic properties. Its multi-target mechanism may help alleviate symptoms associated with generalized anxiety disorder (GAD) and other anxiety-related conditions .

Other Off-Label Uses

Trazodone's versatility extends to several other therapeutic areas, including:

- Dementia and Alzheimer's Disease : It may help manage behavioral symptoms in patients with dementia .

- Substance Use Disorders : Trazodone has been explored as a treatment option for opioid withdrawal and alcohol dependence .

- Eating Disorders : Its potential role in managing symptoms associated with bulimia and anorexia nervosa has been documented .

- Chronic Pain Conditions : Trazodone has been used in fibromyalgia management due to its analgesic properties .

Efficacy in Depression and Insomnia

A study comparing trazodone with fluoxetine demonstrated that while fluoxetine showed quicker improvements in depression scores, trazodone significantly improved sleep quality more effectively than fluoxetine over a six-week period. The study highlighted trazodone's dual role in managing both mood and sleep disturbances .

Safety Profile

Trazodone is generally well-tolerated, with a low incidence of side effects such as weight gain and sexual dysfunction compared to other antidepressants. Its safety profile makes it an attractive option for elderly patients or those with comorbid conditions .

Summary of Clinical Findings

| Application | Dosage Range | Efficacy | Notes |

|---|---|---|---|

| Major Depressive Disorder | 150–400 mg/day | Comparable to TCAs and SSRIs | Effective for depressive symptoms |

| Insomnia | 50–300 mg/night | Superior improvement in sleep quality | Off-label use widely adopted |

| Anxiety Disorders | 150–300 mg/day | Anxiolytic effects noted | Used in GAD and other anxiety disorders |

| Dementia/Alzheimer's | Variable | Helps manage behavioral symptoms | Potential neuroprotective effects |

| Substance Use Disorders | Variable | Assists in withdrawal management | Notable use in opioid withdrawal |

| Chronic Pain Conditions | Variable | Analgesic properties observed | Used in fibromyalgia treatment |

Mécanisme D'action

Trazodone hydrochloride exerts its effects primarily by inhibiting the reuptake of serotonin and acting as an antagonist at certain serotonin receptors (5-HT2A) and alpha-1-adrenergic receptors. This dual action increases serotonin levels in the brain and modulates neurotransmitter activity, leading to its antidepressant and anxiolytic effects. Additionally, trazodone has sedative properties due to its antagonism of histamine H1 receptors .

Comparaison Avec Des Composés Similaires

Composés similaires

Inhibiteurs sélectifs de la recapture de la sérotonine (ISRS) : Fluoxétine, sertraline et citalopram.

Inhibiteurs de la recapture de la sérotonine-norépinéphrine (IRSN) : Venlafaxine et duloxétine.

Antidépresseurs tricycliques (ATC) : Amitriptyline et nortriptyline.

Unicité du chlorhydrate de trazodone

Le chlorhydrate de trazodone est unique par son double mécanisme d'action, combinant l'inhibition de la recapture de la sérotonine à l'antagonisme des récepteurs. Cela lui permet de traiter efficacement la dépression tout en minimisant certains des effets secondaires couramment associés aux ISRS et aux IRSN, tels que l'anxiété et les dysfonctionnements sexuels .

Activité Biologique

Trazodone hydrochloride, a triazolopyridine derivative, is primarily known for its use as an antidepressant. Its multifaceted biological activities extend beyond mood regulation, impacting various neurotransmitter systems and exhibiting neuroprotective properties. This article delves into the biological activity of trazodone, supported by research findings, pharmacological data, and case studies.

Trazodone functions primarily as a serotonin antagonist and reuptake inhibitor (SARI) . It exhibits high affinity for several receptors:

- 5-HT2A Receptors : Trazodone acts as an antagonist at these receptors, contributing to its antidepressant effects while potentially reducing the risk of sexual dysfunction commonly associated with other serotonergic agents .

- α1-Adrenoceptors : Its antagonistic activity here is linked to sedative effects, making it useful in treating insomnia associated with depression .

- H1 Histamine Receptors : This interaction also contributes to its sedative properties, helping patients with sleep disturbances .

Pharmacokinetics

Trazodone is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within one hour. The drug has a bioavailability of approximately 100%, with a plasma protein binding rate of 89% to 95% . The elimination half-life varies significantly based on age and health status, ranging from 3 to 6 hours in younger individuals to up to 13.6 hours in elderly patients .

Biological Effects

Trazodone's biological effects encompass a range of therapeutic applications:

- Antidepressant Activity : Clinical studies indicate that trazodone is effective in treating Major Depressive Disorder (MDD), comparable in efficacy to tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) but with better tolerability regarding sexual side effects .

- Neuroprotection : Research has demonstrated that trazodone enhances neuronal differentiation and protects against synaptic and mitochondrial dysfunction. In animal models, it has been shown to reverse memory deficits and restore synaptic integrity following neurodegenerative changes .

Case Study 1: Efficacy in MDD

A multicenter study involving 406 patients assessed the efficacy of trazodone compared to placebo over eight weeks. Results indicated a statistically significant improvement in depression scores (HAMD17) for those treated with trazodone, highlighting its role as an effective antidepressant .

Case Study 2: Neuroprotective Effects

In a study examining the effects of trazodone on neurodegeneration, treatment for two weeks restored the nascent proteome in hippocampal neurons to levels comparable to healthy controls. This restoration was associated with improved synaptic function and reduced apoptosis signaling in neurons, underscoring trazodone's potential in neurodegenerative disease management .

Data Table: Summary of Biological Activities

Propriétés

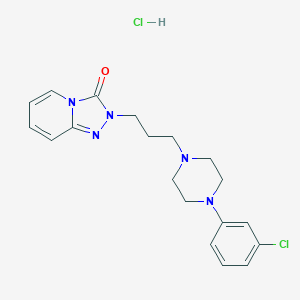

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHDIOKRWWOXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044626 | |

| Record name | Trazodone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25332-39-2, 19666-36-5 | |

| Record name | Trazodone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25332-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19666-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trazodone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trazodone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trazodone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trazodone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-y]propyl]-1,2,4-triazolo[4,3-a]pyridine-3(2H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAZODONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E8ZO8LRNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.